Benzyl (3-aminocyclobutyl)carbamate HCl
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Overview
Description
Benzyl (3-aminocyclobutyl)carbamate hydrochloride is a chemical compound with the molecular formula C12H16N2O2·HCl It is a derivative of carbamate, featuring a benzyl group attached to a 3-aminocyclobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-aminocyclobutyl)carbamate hydrochloride typically involves the protection of the amine group using carbamate protecting groups. One common method is the use of t-butyloxycarbonyl (Boc) protecting group, which can be installed and removed under relatively mild conditions. The carboxybenzyl (CBz) group, which includes a benzyl group, can be removed using catalytic hydrogenation (Pd-C, H2) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the protection of amines and subsequent deprotection under specific conditions to yield the desired product. The use of catalytic hydrogenation and other mild reaction conditions ensures the efficient production of Benzyl (3-aminocyclobutyl)carbamate hydrochloride.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-aminocyclobutyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Benzyl (3-aminocyclobutyl)carbamate hydrochloride has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Investigated for its potential role in biological systems due to its structural properties.
Industry: Utilized in the production of various chemical intermediates and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of Benzyl (3-aminocyclobutyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound acts as a protecting group for amines, preventing unwanted reactions during synthesis. The molecular pathways involved include the formation and removal of carbamate groups under specific conditions, such as acidic or basic environments .
Comparison with Similar Compounds
Similar Compounds
Benzyl (3-aminocyclobutyl)carbamate: Similar structure but without the hydrochloride component.
t-Butyloxycarbonyl (Boc) carbamate: Another common carbamate protecting group.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used for protecting amines in peptide synthesis.
Uniqueness
Benzyl (3-aminocyclobutyl)carbamate hydrochloride is unique due to its specific structural configuration, which includes a benzyl group and a 3-aminocyclobutyl moiety. This configuration provides distinct reactivity and stability compared to other carbamate protecting groups, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
benzyl N-(3-aminocyclobutyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-10-6-11(7-10)14-12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVPTTZDQSXFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1989638-13-2 |
Source
|
Record name | rac-benzyl N-[(1s,3s)-3-aminocyclobutyl]carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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